molecular formula C4H6F3NOS B2706649 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide CAS No. 422-25-3

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide

Cat. No. B2706649
CAS RN: 422-25-3
M. Wt: 173.15
InChI Key: ZBNQSHXCMRBTRY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is a chemical compound with the molecular formula C4H6F3NOS . It is also known as 2-Hydroxy-2,2-bis(trifluoromethyl)acetic Acid . It is a white to light yellow powder or crystalline solid .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide consists of 4 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is a solid at room temperature . It has a melting point of 82.0 to 86.0 °C and a boiling point of 153 °C . It is hygroscopic, meaning it readily absorbs moisture from the environment .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

This compound is used in the synthesis of enantiomerically pure trifluoromethyl-substituted compounds . These compounds have been attracting the attention of scientists due to their wide applications such as pharmaceutical and agrochemical intermediates .

Production of ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid

A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified, from which a novel amidase was cloned. This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Production of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid

A novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was purified from Arthrobacter sp. S-2. This enzyme acted S-enantioselectively on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to yield (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid .

Synthesis of Pharmaceuticals

Both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid were previously shown to be potent intermediates for the synthesis of a number of fine chemicals and pharmaceuticals, such as a pyruvate dehydrogenase kinase inhibitor and bradykinin antagonist .

Biotechnologically Relevant Enzymes and Proteins

The amidases that act on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide are part of the amidase signature (AS) family and nitrilase superfamily. These enzymes have attracted considerable studies and industrial interest in fine chemical synthesis due to their remarkable chemo-, regio-, and enantio-selectivity .

Thermostable Amidase

The amidase from Burkholderia phytofirmans ZJB-15079 exhibited extreme thermostability with a half-life of 47.93 h at 80 °C, which was even superior to other reported amidases from thermophiles .

Safety and Hazards

This compound is classified as dangerous, as it may cause severe skin burns and eye damage . It may also be corrosive to metals . Precautions should be taken to avoid breathing in dusts or mists, and protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is a novel amidase (Bp-Ami) from Burkholderia phytofirmans ZJB-15079 . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Mode of Action

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide interacts with its target, the amidase, in a cobalt-dependent manner . The enzyme activity of the amidase is significantly increased by 37.7-fold in the presence of 1 mM Co2+ .

Biochemical Pathways

The biochemical pathway affected by 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide involves the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . This process is catalyzed by amidases, which are part of the amidase signature (AS) family and nitrilase superfamily .

Result of Action

The molecular and cellular effects of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide’s action involve the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This process is facilitated by the amidase, which exhibits extreme thermostability .

Action Environment

The action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is influenced by environmental factors such as the presence of cobalt ions . The enzyme activity of the target amidase is significantly increased in the presence of 1 mM Co2+ . The amidase also exhibits extreme thermostability, with a half-life of 47.93 h at 80 °C , suggesting that the compound’s action, efficacy, and stability may be influenced by temperature.

properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NOS/c1-3(9,2(8)10)4(5,6)7/h9H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNQSHXCMRBTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide

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